(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group at the 4-position. This can be achieved through a borylation reaction using reagents such as bis(pinacolato)diboron and a suitable catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as a component of boron neutron capture therapy.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for enzyme inhibition and as a ligand in catalytic processes. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Methylphenyl)boronic acid
Uniqueness
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s structure allows for specific interactions in biological systems and enhances its utility in synthetic applications compared to other boronic acids.
Properties
Molecular Formula |
C8H10BNO4 |
---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(5-methoxycarbonyl-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-7(9(12)13)6(4-10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
InChI Key |
MHOBOGXOJOYYJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C(=O)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.